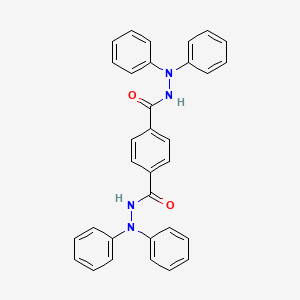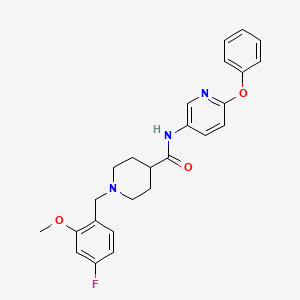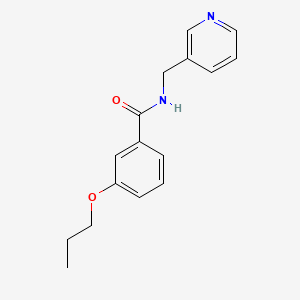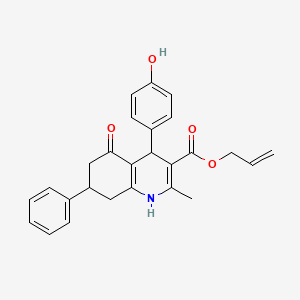![molecular formula C19H20N4OS B4885152 3-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B4885152.png)
3-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide
Vue d'ensemble
Description
3-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BMTPT, and it is a member of the triazole family of compounds. BMTPT has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive target for further research.
Mécanisme D'action
The mechanism of action of BMTPT is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. BMTPT has also been shown to induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BMTPT has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, BMTPT has been shown to possess antibacterial and antifungal properties. BMTPT has also been shown to have anti-inflammatory effects and to inhibit the production of certain cytokines that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMTPT is its potent anticancer activity against various types of cancer cells. BMTPT has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, the synthesis of BMTPT is a complex process that requires skilled chemists and specialized equipment. Additionally, further research is needed to fully understand the mechanism of action of BMTPT and to determine its potential side effects.
Orientations Futures
There are several potential future directions for research on BMTPT. One area of research is the development of new anticancer drugs based on the structure of BMTPT. Researchers could also investigate the potential use of BMTPT as a treatment for other diseases, such as bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of BMTPT and to determine its potential side effects.
Applications De Recherche Scientifique
BMTPT has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that BMTPT has potent anticancer activity against various types of cancer cells, including breast, colon, and lung cancer cells. BMTPT has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells.
Propriétés
IUPAC Name |
3-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-23-17(14-15-8-4-2-5-9-15)21-22-19(23)25-13-12-18(24)20-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTOJZDTUSLUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4885070.png)
![4-{[(4-sec-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4885085.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methylpiperazine](/img/structure/B4885088.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4885098.png)
![5-{[(4-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885106.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4885108.png)
![2,5-dimethyl-7-phenylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate](/img/structure/B4885116.png)

![[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B4885129.png)


![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B4885147.png)

![N-{5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4885166.png)